molecular formula C14H14BrN5O2S B2882854 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide CAS No. 1904182-76-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide

Cat. No. B2882854
CAS RN: 1904182-76-8
M. Wt: 396.26
InChI Key: YGVTUEUFYVTGPE-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .


Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through multicomponent reactions that significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .

Scientific Research Applications

Antibacterial Applications

TPs have shown potential in the field of antibacterial research . The unique structure of these compounds allows them to interact with bacterial cells in a way that can inhibit their growth and proliferation.

Antifungal Applications

Similar to their antibacterial properties, TPs also have potential antifungal applications . They can be used to treat a variety of fungal infections, providing a new avenue for antifungal drug development.

Antiviral Applications

TPs have been studied for their antiviral properties . For example, some derivatives have been repurposed for HIV-1 RNase H activity .

Antiparasitic Applications

The antiparasitic potential of TPs is another area of interest . These compounds could be used to develop new treatments for parasitic infections.

Anticancer Applications

TPs have shown promise in the field of cancer research . For instance, a compound H12 dose-dependently inhibited the growth and colony formation of MGC-803 cells .

Cardiovascular Applications

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Agriculture Applications

TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal .

Bio-isostere for Purines, Carboxylic Acid and N-acetylated Lysine

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine .

Future Directions

The development of [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . The most active compound might be a valuable hit compound for the development of anticancer agents .

properties

IUPAC Name

2-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVTUEUFYVTGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide

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